molecular formula C24H24ClNO5 B14142298 methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 881041-61-8

methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B14142298
CAS No.: 881041-61-8
M. Wt: 441.9 g/mol
InChI Key: PPRBNIQOQLEPHK-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 3,4-dimethoxyphenethylamine, and other reagents that facilitate the formation of the pyrrole ring and subsequent functionalization.

    Formation of the Pyrrole Ring: The initial step involves the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyphenethylamine under acidic conditions to form an intermediate Schiff base. This intermediate then undergoes cyclization to form the pyrrole ring.

    Functionalization: The pyrrole ring is further functionalized by introducing the formyl and carboxylate groups through reactions with appropriate reagents such as formic acid and methyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • [(4-chlorophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine

Uniqueness

Methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

881041-61-8

Molecular Formula

C24H24ClNO5

Molecular Weight

441.9 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C24H24ClNO5/c1-15-22(24(28)31-4)23(17-6-8-18(25)9-7-17)19(14-27)26(15)12-11-16-5-10-20(29-2)21(13-16)30-3/h5-10,13-14H,11-12H2,1-4H3

InChI Key

PPRBNIQOQLEPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1CCC2=CC(=C(C=C2)OC)OC)C=O)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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